molecular formula C7H8ClNO B1529426 2-(Aminomethyl)-5-chlorophenol CAS No. 1243457-97-7

2-(Aminomethyl)-5-chlorophenol

Cat. No. B1529426
M. Wt: 157.6 g/mol
InChI Key: QJFODQGSLFISIH-UHFFFAOYSA-N
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Description

The compound “2-(Aminomethyl)-5-chlorophenol” likely contains an aminomethyl group and a chlorophenol group. An aminomethyl group is a functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group . Chlorophenols are a group of chemicals with a benzene ring, a hydroxyl group (-OH), and one or more chlorine atoms .


Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-5-chlorophenol” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . For similar compounds, alternative synthesis methods have been explored .

Scientific Research Applications

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination .
    • Method of Application : The methodology involves proline-catalyzed asymmetric α-amination followed by reductive amination .
    • Results or Outcomes : The products resemble those obtained through direct asymmetric diamination of terminal alkenes. The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .
  • Synthesis of PPD analogues and Trypanocidal Activity

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 2-(Aminomethyl)pyridine is used in the synthesis of PPD analogues. It is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent trypanocidal activity against trypanosomiasis .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The compound shows potent trypanocidal activity against trypanosomiasis .
  • Antibacterial and Antibiofilm Agents

    • Scientific Field : Biomedical Engineering
    • Application Summary : Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development. This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The review surveys the structure–activity of advanced antimicrobial cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .
  • Preparation of Buffer Solutions

    • Scientific Field : Chemistry
    • Application Summary : Aminomethyl propanol is used for the preparation of buffer solutions . It is also a component of the drugs ambuphylline and pamabrom .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : It is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .
  • Nonlinear Optical (NLO) Materials

    • Scientific Field : Material Science
    • Application Summary : Organic phosphate nonlinear optical (NLO) materials, especially with the introduction of π-conjugated organic cations, have attracted attention due to their excellent performance and promising applications .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The review surveys the structure–activity of advanced antimicrobial cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .
  • Methyl (2S)-2-(aminomethyl)butanoate hydrochloride
    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is a highly pure and specialized chemical compound that holds immense value for researchers and scientists across various disciplines .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : This compound serves as a valuable building block in the synthesis of a wide range of pharmaceutical compounds, contributing to the development of innovative therapies targeting various health conditions .

Future Directions

While specific future directions for “2-(Aminomethyl)-5-chlorophenol” are not available, research on similar compounds suggests potential applications in drug design and development .

properties

IUPAC Name

2-(aminomethyl)-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFODQGSLFISIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-chlorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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